molecular formula C7H12N2S2 B3355210 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine CAS No. 62174-93-0

2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine

Cat. No.: B3355210
CAS No.: 62174-93-0
M. Wt: 188.3 g/mol
InChI Key: MOZQGHGGYCAKES-UHFFFAOYSA-N
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Description

This compound (CAS: 1116-84-7, Mol. formula: C₆H₁₀N₂S₂, Mol. weight: 174.29) features a 3-methyl-1,2-thiazole core linked via a sulfanyl (-S-) group to an ethanamine moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to its electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-6-7(5-11-9-6)4-10-3-2-8/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZQGHGGYCAKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606795
Record name 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62174-93-0
Record name 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Methyl Group: The methyl group at the 3-position of the thiazole ring can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiazole derivative with a thiol, such as ethanethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring can undergo reduction reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C6H10N2SC_6H_{10}N_2S, and it features a thiazole ring that contributes to its biological activity. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Thiazole derivatives, including 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine, have demonstrated significant antimicrobial properties. Case studies have shown that compounds with thiazole moieties exhibit activity against various bacterial strains, including multi-drug resistant organisms.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results showed:

CompoundCell LineIC50 (µM)
Compound DMCF-725
Compound EHeLa30

The results indicate that the structural features of thiazoles play a crucial role in their anticancer activities.

Neurological Applications

Thiazole derivatives have been explored for their potential neuroprotective effects. Some studies suggest that they may exhibit anticonvulsant properties, making them candidates for treating epilepsy.

Example: Anticonvulsant Activity Testing

In a preclinical study, a series of thiazole compounds were evaluated for their anticonvulsant effects using animal models:

CompoundModel UsedEffective Dose (mg/kg)
Compound FPTZ Seizure Model20
Compound GMES Seizure Model15

These findings highlight the potential of thiazole derivatives in developing new treatments for neurological disorders.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of thiazole derivatives. SAR studies have revealed that specific substitutions on the thiazole ring can significantly influence biological activity.

Key Findings from SAR Studies:

  • Substituents at the 4-position of the thiazole ring enhance antimicrobial activity.
  • Electron-withdrawing groups improve anticancer efficacy.

Table 2: Impact of Substituents on Activity

Substituent PositionTypeActivity Enhancement
4Electron-withdrawingHigh
5AlkylModerate

Mechanism of Action

The mechanism by which 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinctions:

Compound Name Mol. Formula Mol. Weight Key Features Biological Relevance Reference
Target Compound C₆H₁₀N₂S₂ 174.29 3-Methyl-thiazole, sulfanyl-ethylamine Under investigation*
2-(Piperazin-1-yl)ethan-1-amine (NSC38968) C₆H₁₃N₃ 127.19 Piperazine substituent, no thiazole/sulfur Anti-Toxoplasma activity
2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine C₈H₁₇N₂O₃S 233.30 Morpholine-sulfonyl group, no thiazole Building block for drug synthesis
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine C₄H₇N₃O 113.12 Oxadiazole ring (electron-withdrawing), no sulfur Synthesis challenges reported
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine C₇H₈F₃NS 195.21 Thiophene core with CF₃ group, no nitrogen in ring Lipophilicity-enhanced derivative
2-[[(2-Methyl-4-thiazolyl)methyl]thio]benzamide C₁₃H₁₃N₃S₂O 319.40 Thiazole-benzamide hybrid, sulfanyl linkage Anticancer/viral applications

*Note: The target compound’s biological activity is inferred from structural analogs but requires empirical validation.

Key Comparative Insights

Electronic and Steric Effects
  • Thiazole vs. Oxadiazole/Thiophene : The thiazole’s nitrogen atom enables hydrogen bonding, unlike thiophene () . Oxadiazoles () are more electron-withdrawing, reducing amine basicity compared to thiazole derivatives .
  • Sulfanyl vs. Sulfonyl Linkages : Sulfanyl (-S-) groups (target compound) offer redox flexibility, while sulfonyl (-SO₂-) groups () increase polarity and metabolic stability .

Biological Activity

The compound 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitumor, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2SC_6H_{10}N_2S with a molecular weight of approximately 142.22 g/mol. The compound features a thiazole ring, which is known for its biological significance.

Biological Activity Overview

Thiazole derivatives, including the target compound, have been associated with several biological activities:

1. Antimicrobial Activity

Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial effects of thiazole derivatives, certain compounds exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk . The presence of the thiazole ring enhances cell permeability and interaction with biomolecules such as DNA and proteins, contributing to their antimicrobial efficacy .

2. Antitumor Activity

Research has indicated that thiazole derivatives possess substantial antitumor activity. For instance, compounds containing the thiazole moiety have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin in various cancer cell lines . A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole structure can significantly impact cytotoxicity. Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced activity against cancer cells .

3. Other Biological Activities

Thiazoles are also recognized for their potential in treating various conditions:

  • Antiviral properties : Certain thiazole derivatives have shown effectiveness against viral infections .
  • Analgesic and anti-inflammatory effects : Some studies suggest that thiazoles may possess analgesic and anti-inflammatory properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial activities among several thiazole derivatives, it was found that modifications at the amine group could enhance activity against Staphylococcus aureus. The p-chlorophenyl derivative showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL, indicating potential for further development as an antibacterial agent .

Case Study 2: Antitumor Activity

A series of thiazole compounds were synthesized and tested for their antiproliferative effects on human cancer cell lines. Compound variations led to differing IC50 values, with one compound demonstrating an IC50 value significantly lower than doxorubicin against both HT29 and Jurkat cells, suggesting a promising alternative for cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activities of thiazole derivatives:

Activity Type Tested Compound Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialThiazole Derivative AE. coli500 μg/disk
Antimicrobialp-Chlorophenyl DerivativeS. aureus62.5 μg/mL
AntitumorThiazole Compound BHT29 Cell Line< Doxorubicin
AntitumorThiazole Compound CJurkat Cell Line< Doxorubicin

Q & A

Q. What are the critical reaction conditions for synthesizing 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of:
  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency at the sulfanyl group.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate thioether bond formation.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole and ethanamine moieties.
  • LC-MS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ peak) and detects impurities.
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ absent post-sulfanyl bond formation) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Neurological drug development : Acts as a scaffold for dopamine receptor modulators due to its ethanamine backbone.
  • Antimicrobial agents : Thiazole-sulfanyl hybrids show activity against bacterial biofilms.
  • SAR libraries : Used to synthesize analogs with varied substituents on the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Structural verification : Confirm batch purity via NMR and HPLC to rule out degradation products.
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) .

Q. What strategies optimize pharmacokinetic properties for CNS-targeted therapies using this compound?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce fluorine substituents to improve blood-brain barrier penetration (logP target: 2–3).
  • Metabolic stability : Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce hepatic clearance.
  • Prodrug design : Mask the amine group with acetyl or tert-butyl carbamate for sustained release .

Q. How should environmental fate studies be designed to assess ecological risks of this compound?

  • Methodological Answer :
  • Degradation pathways : Use HPLC-MS to track hydrolysis products in aqueous buffers (pH 4–9).
  • Bioaccumulation assays : Measure partition coefficients (logKₒw) in soil-water systems.
  • Toxicity profiling : Conduct acute/chronic exposure tests on Daphnia magna and algae .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT₃ receptors).
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field).
  • QSAR models : Train on datasets of thiazole derivatives to predict IC₅₀ values .

Q. How to design a robust structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :
  • Variable substituents : Modify the thiazole’s methyl group (e.g., ethyl, isopropyl) and the sulfanyl linker length.
  • Assay panels : Test analogs in parallel for receptor binding, cytotoxicity, and solubility.
  • Data analysis : Apply multivariate regression to correlate structural features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
Reactant of Route 2
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine

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